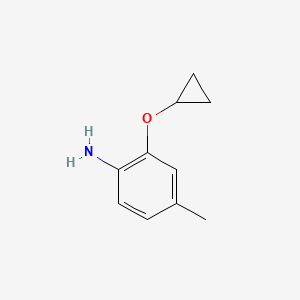
2-Cyclopropoxy-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-4-methylaniline is an organic compound with the molecular formula C₁₀H₁₃NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group at the second position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For instance, starting with 2-bromo-4-methylaniline, the bromine atom can be replaced by a cyclopropoxy group using a suitable nucleophile under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through techniques like distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopropoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-4-methylaniline involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methyl group at the fourth position may also play a role in modulating its biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
4-Methylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Cyclopropoxyaniline: Does not have the methyl group at the fourth position.
2-Cyclopropoxy-4-chloroaniline: Contains a chlorine atom instead of a methyl group
Uniqueness: 2-Cyclopropoxy-4-methylaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which can significantly influence its chemical and biological properties. These structural features make it a valuable compound for various applications and studies .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-4-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |
Clave InChI |
IZORGJXRRVXCKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


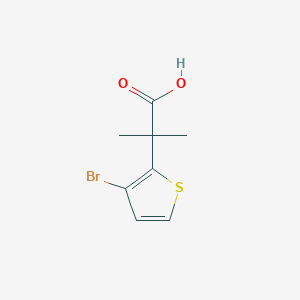
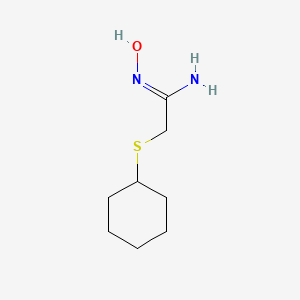
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)
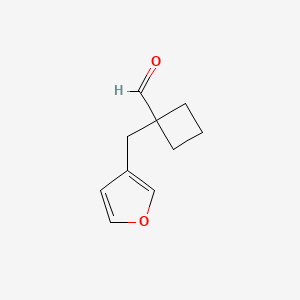

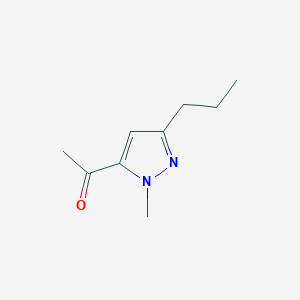
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
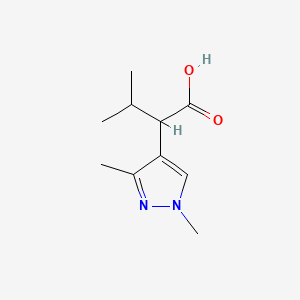
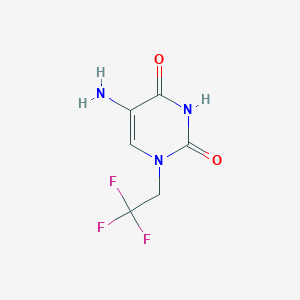
amine](/img/structure/B13301406.png)

